molecular formula C23H27FN4O2S B4225343 2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide

2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide

Cat. No.: B4225343
M. Wt: 442.6 g/mol
InChI Key: JNCMWEGDYGWOKS-UHFFFAOYSA-N
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Description

2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxy group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include the formation of the triazole ring, the introduction of the methoxy and fluorophenyl groups, and the final coupling to form the target compound. Common reagents used in these reactions include various halides, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the triazole ring and the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and the fluorophenyl group play crucial roles in binding to target proteins or enzymes, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide
  • 2-({4-ethyl-5-[3-(4-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2S/c1-4-28-21(10-5-7-17-11-12-20(30-3)16(2)13-17)26-27-23(28)31-15-22(29)25-19-9-6-8-18(24)14-19/h6,8-9,11-14H,4-5,7,10,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCMWEGDYGWOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)CCCC3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide

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